Val-Cit-PAB-OH

Übersicht

Beschreibung

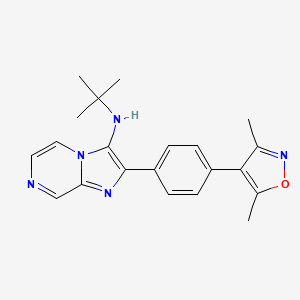

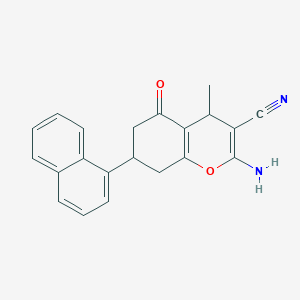

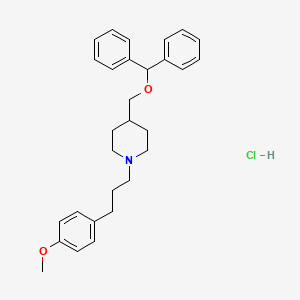

Val-cit-PAB-OH is a peptide cleavable ADC linker. Its chemical structure consists of L-valine (Val), L-citrulline (Cit), and a p-aminobenzyl alcohol (PAB) moiety. This linker plays a crucial role in connecting the antibody and the cytotoxic drug payload in ADCs.

Wissenschaftliche Forschungsanwendungen

Val-Cit-PAB-OH findet Anwendungen in verschiedenen Bereichen:

Chemie: Als vielseitiger Linker für ADCs.

Biologie: In zielgerichteten Medikamentenverabreichungssystemen.

Medizin: Für die Krebstherapie, bei der ADCs zytotoxische Wirkstoffe selektiv an Tumorzellen liefern.

Industrie: Bei der Entwicklung neuer ADC-basierter Medikamente.

5. Wirkmechanismus

Nach der Bindung an sein Zielantigen auf Krebszellen wird der ADC internalisiert. In Lysosomen spaltet Cathepsin B die Val-Cit-Bindung und setzt den zytotoxischen Wirkstoff frei. Diese lokalisierte Wirkstofffreisetzung minimiert Off-Target-Effekte.

Wirkmechanismus

- Primary Targets : Val-cit-PAB-OH is designed to be a substrate for cathepsin B and related enzymes within tumor lysosomes . Cathepsin B is a protease present in lysosomes.

- Interaction with Targets : Cathepsin B specifically cleaves the peptide bond between the citrulline (Cit)-PAB portion of the this compound dipeptide linker .

- Affected Pathways : The this compound linker is part of the ADC structure. Once the ADC is internalized, it undergoes lysosomal degradation, leading to the removal of the monosaccharide and subsequent degradation of the exposed dipeptide .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Biochemische Analyse

Biochemical Properties

Val-cit-PAB-OH is primarily utilized as a linker in ADCs, where it is cleaved by cathepsin B, a protease highly expressed in cancer cells . The cleavage of this compound by cathepsin B releases the cytotoxic payload within the target cells. This interaction is highly specific, ensuring that the drug is released only in the presence of the enzyme, thereby reducing systemic toxicity . Additionally, this compound interacts with other enzymes such as carboxylesterase 1C, which can influence its stability and efficacy in systemic circulation .

Cellular Effects

This compound exerts significant effects on various types of cells, particularly cancer cells. Upon internalization into the target cells, the compound is cleaved by cathepsin B, releasing the cytotoxic drug . This process leads to cell death, primarily through the disruption of cellular processes such as tubulin polymerization . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by delivering the cytotoxic payload specifically to cancer cells, thereby inhibiting their proliferation and inducing apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its cleavage by cathepsin B within the lysosomes of target cells . This cleavage releases the cytotoxic drug, which then binds to its target biomolecules, such as tubulin, inhibiting its polymerization and leading to cell death . Additionally, this compound can undergo extracellular hydrolysis by carboxylesterase 1C, which affects its stability and efficacy in systemic circulation . The compound’s ability to specifically target cancer cells while sparing healthy cells is a key aspect of its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under controlled conditions, but its degradation can be influenced by factors such as pH and temperature . Long-term studies have shown that this compound maintains its efficacy in vitro and in vivo, with minimal degradation over extended periods . The stability of the compound can be compromised in the presence of certain enzymes, such as carboxylesterase 1C, which can lead to premature release of the cytotoxic payload .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively delivers the cytotoxic payload to cancer cells, resulting in significant tumor regression . At higher doses, this compound can cause toxic effects, including myelosuppression and neutropenia . These adverse effects highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cathepsin B and carboxylesterase 1C . The cleavage of this compound by cathepsin B releases the cytotoxic drug within the target cells, while extracellular hydrolysis by carboxylesterase 1C can affect its stability and efficacy . These interactions influence the metabolic flux and metabolite levels within the cells, contributing to the overall therapeutic outcome .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound is internalized into target cells via endocytosis, where it is subsequently trafficked to the lysosomes for cleavage by cathepsin B . Additionally, this compound can interact with transporters and binding proteins that facilitate its distribution within the cells . The localization and accumulation of the compound within the target cells are crucial for its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is primarily within the lysosomes of target cells . The compound contains targeting signals that direct it to the lysosomes, where it is cleaved by cathepsin B to release the cytotoxic payload . Post-translational modifications, such as glycosylation, can also influence the subcellular localization and activity of this compound . The precise localization of the compound within the lysosomes is essential for its function and therapeutic efficacy .

Vorbereitungsmethoden

Synthetic Routes: Val-cit-PAB-OH can be synthesized through several routes. One common approach involves solid-phase peptide synthesis (SPPS). In this method:

- The Valine and Citrulline amino acids are sequentially coupled on a solid support using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

- The PAB-OH group is then attached to the N-terminus of the peptide chain.

- After deprotection and purification steps, this compound is obtained .

Industrial Production Methods: The industrial production of this compound typically follows similar principles but may involve larger-scale reactions and purification processes. High-purity this compound is essential for ADC development.

Analyse Chemischer Reaktionen

Spaltung durch Cathepsin B: Val-Cit-PAB-OH ist so konzipiert, dass es spezifisch durch Cathepsin B gespalten wird, ein Enzym, das in Lysosomen vorkommt. Nach der Internalisierung des ADC in die Zielzellen spaltet Cathepsin B die Val-Cit-Bindung und setzt die zytotoxische Nutzlast frei.

Reagenzien und Bedingungen: Häufig verwendete Reagenzien bei der Synthese von this compound sind Fmoc-geschützte Aminosäuren, Kupplungsmittel (z. B. HBTU, HATU) und Basen (z. B. DIEA). Die Reinigung umfasst HPLC oder präparative Chromatographie.

Hauptprodukte: Das Hauptprodukt, das aus der Spaltung von this compound resultiert, ist der Antikörper-Wirkstoff-Konjugat (ADC) selbst, bei dem der Antikörper über den this compound-Linker an den zytotoxischen Wirkstoff gebunden ist.

Vergleich Mit ähnlichen Verbindungen

Val-Cit-PAB-OH zeichnet sich durch seine spezifische Spaltung durch Cathepsin B aus. Ähnliche Verbindungen umfassen andere ADC-Linker wie Val-Ala-PAB-OH und Val-Gly-PAB-OH, aber ihre Spaltungsmechanismen unterscheiden sich.

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N5O4/c1-11(2)15(19)17(26)23-14(4-3-9-21-18(20)27)16(25)22-13-7-5-12(10-24)6-8-13/h5-8,11,14-15,24H,3-4,9-10,19H2,1-2H3,(H,22,25)(H,23,26)(H3,20,21,27)/t14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGGTWZUZGZKHY-GJZGRUSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159857-79-1 | |

| Record name | (2S)-5-[(aminocarbonyl)amino]-2-{[(2S)-2-amino-3-methylbutanoyl]amino}-N-[4-(hydroxymethyl)phenyl]pentanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

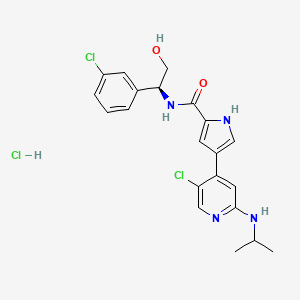

![N-cyclohexyl-2-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methoxyphenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B611562.png)